3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF6N4S/c13-7-3-6(12(17,18)19)4-20-10(7)23-5-21-11(22-23)24-2-1-8(14)9(15)16/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJSYPFSHOUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC(=N2)SCCC(=C(F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This compound is typically synthesized through a series of strategic chemical reactions. One common route involves the initial formation of a triazole ring, followed by subsequent introduction of the pyridine moiety and the trifluorobut-3-enylsulfanyl group. This multi-step synthesis often requires precise reaction conditions, including controlled temperatures, specific catalysts, and careful monitoring of intermediate products.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is scaled up using high-throughput reactors that ensure efficient mixing and heat transfer. The process generally involves the optimization of reaction times and the recycling of solvents and reagents to minimize waste and improve yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: : Typically, oxidation reactions of this compound would involve specific oxidizing agents like potassium permanganate or chromic acid. These reactions can result in the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions often use reagents such as lithium aluminium hydride, resulting in the conversion of some functional groups to more reduced forms.
Substitution: : Given its structure, this compound can participate in various substitution reactions. Common reagents include halides for nucleophilic substitutions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with altered functional groups, which can further impact their reactivity and application.
Scientific Research Applications
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is utilized in numerous scientific fields:
Chemistry: : Its unique structure makes it a subject of study in synthetic organic chemistry, particularly in exploring new reaction mechanisms and pathways.
Biology: : This compound is often used in biological assays to investigate its potential as a therapeutic agent, especially in the context of its interactions with biological macromolecules.
Medicine: : Preliminary studies suggest that this compound might possess pharmacological properties that could be harnessed in drug development, particularly for its potential antifungal and antibacterial activities.
Industry: : Its stability and reactivity profile make it suitable for various industrial applications, including as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The specific mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with particular molecular targets through its triazole and pyridine moieties, potentially interfering with enzymatic activity or binding to cellular receptors. The pathways involved could include inhibition of protein synthesis or disruption of cell membrane integrity in microbial organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to 3-Chloro-2-{1-[4-phenyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine (CAS: 339010-61-6), which shares the pyridine-triazole scaffold but differs in substituents:
- Key Differences: Sulfanyl Group: The target compound has a 3,4,4-trifluorobut-3-enylsulfanyl group, whereas the analogue substitutes a prop-2-en-1-ylsulfanyl group. The fluorinated chain increases electronegativity and resistance to oxidative degradation.
Physicochemical Properties
| Property | Target Compound | CAS:339010-61-6 Analogue |
|---|---|---|
| Molecular Weight | ~435.7 g/mol (calculated) | ~419.8 g/mol (calculated) |
| Fluorine Content | 6 fluorine atoms | 3 fluorine atoms |
| Solubility | Lower aqueous solubility (high fluorination) | Moderate solubility (non-fluorinated chain) |
| Thermal Stability | Higher (fluorine reduces reactivity) | Moderate (allyl sulfanyl prone to oxidation) |
Research Findings and Trends
- Synthetic Challenges : Introducing the 3,4,4-trifluorobut-3-enylsulfanyl group requires multi-step fluorination, yielding ~40% purity without chromatography . In contrast, the analogue’s prop-2-en-1-ylsulfanyl group is commercially available, simplifying synthesis.
- Environmental Impact : The target compound’s fluorine atoms raise concerns about bioaccumulation, though its degradation products (e.g., fluoride ions) are less toxic than the sulfide byproducts of the analogue .
Biological Activity
3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H9ClF6N2S
- Molecular Weight : 360.72 g/mol
- CAS Number : 672951-89-2
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets. The following sections detail its pharmacological effects based on available research findings.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, thus increasing efficacy against bacterial and fungal pathogens. A study highlighted that triazole derivatives can inhibit the growth of various microbial strains through disruption of cell wall synthesis and function .
Anticancer Properties
The triazole moiety is known for its anticancer potential. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example, compounds similar to this one have shown efficacy against breast cancer and leukemia cell lines .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes critical for nucleic acid synthesis in pathogens.
- Cell Membrane Disruption : The trifluoromethyl groups enhance the interaction with lipid membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed in cancer cells treated with similar compounds.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of triazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Activity
In another investigation focused on breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its role as an apoptosis inducer.
Data Table: Biological Activities Summary
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution to attach the sulfanyl group and cyclization to form the triazole ring. For example, analogous compounds are synthesized via cyclization of precursors like 3-pyridin-2-yl-1,2,4-triazole-4-carboxylic acid hydrazide with sulfur-containing intermediates under reflux conditions using dehydrating agents (e.g., POCl₃) . Optimization requires monitoring reaction kinetics via HPLC or NMR to identify side products and adjust parameters like temperature (80–120°C) and solvent polarity .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are they interpreted?
- NMR : ¹H/¹³C NMR identifies substituent positions on the pyridine and triazole rings. For example, downfield shifts in ¹H NMR (~δ 8.5–9.0 ppm) confirm aromatic protons near electron-withdrawing groups (e.g., CF₃) .
- IR : Stretching frequencies for C-F (1100–1200 cm⁻¹) and S-C (600–700 cm⁻¹) bonds validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 433.02) and fragmentation patterns .
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
Column chromatography with silica gel (hexane/ethyl acetate gradient) is commonly used. Preparative HPLC with C18 columns can resolve polar by-products. Recrystallization in ethanol/water mixtures improves purity, monitored by melting point analysis (e.g., 123–124°C for related compounds) .
Q. How does the sulfanyl linkage influence the compound’s stability under varying pH and temperature conditions?
The sulfanyl (-S-) group is susceptible to oxidation. Stability studies in buffer solutions (pH 2–12) show degradation via sulfoxide formation under acidic or oxidative conditions. Accelerated stability testing (40–60°C) with LC-MS monitoring is advised to assess shelf-life .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, enzyme inhibition)?
Standard assays include:
- Microbroth dilution (MIC determination against S. aureus or E. coli) .
- Enzyme inhibition (e.g., acetylcholinesterase or kinase assays) using UV-Vis spectroscopy to track substrate conversion .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions?
- DFT : Calculates Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., binding affinity to bacterial gyrase) .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
Perform QSAR studies to correlate substituent effects (e.g., Cl vs. CF₃) with activity. Meta-analysis of IC₅₀/MIC data from analogs identifies trends (e.g., enhanced antifungal activity with electron-withdrawing groups) . Controlled bioassays under standardized conditions (e.g., CLSI guidelines) reduce variability .
Q. How are reaction kinetics analyzed for multi-step syntheses involving sulfur intermediates?
Use in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., -S-C bond at 600 cm⁻¹). Pseudo-first-order kinetics models determine rate constants (k) for each step, with Arrhenius plots (ln k vs. 1/T) revealing activation energies .
Q. What advanced techniques (e.g., X-ray crystallography, 2D NMR) elucidate conformational dynamics?
Q. How can metabolic stability and toxicity be assessed preclinically?
- Hepatic microsome assays (human/rat): Measure half-life (t₁/₂) using LC-MS/MS to identify cytochrome P450-mediated degradation .
- Ames test : Evaluates mutagenicity via Salmonella strain TA98/TA100 .
- Proteomics : SILAC labeling tracks protein expression changes in cell lines exposed to the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
